Acétate d'alpinumisoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

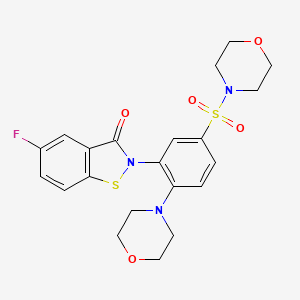

Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the fruit of Cudrania tricuspidata. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic, and neuroprotective effects .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and osteoporosis.

Industry: Utilized in the development of nutraceuticals and functional foods

Mécanisme D'action

- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .

Analyse Biochimique

Biochemical Properties

Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where alpinumisoflavone acetate decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, alpinumisoflavone acetate induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .

Cellular Effects

Alpinumisoflavone acetate exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, alpinumisoflavone acetate has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of alpinumisoflavone acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, alpinumisoflavone acetate inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, alpinumisoflavone acetate induces changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpinumisoflavone acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that alpinumisoflavone acetate remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of alpinumisoflavone acetate vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, alpinumisoflavone acetate may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Alpinumisoflavone acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, alpinumisoflavone acetate affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, alpinumisoflavone acetate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, alpinumisoflavone acetate is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .

Subcellular Localization

The subcellular localization of alpinumisoflavone acetate plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct alpinumisoflavone acetate to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alpinumisoflavone acetate typically involves the prenylation of isoflavonoids. The process begins with the extraction of alpinumisoflavone from natural sources, followed by acetylation to form alpinumisoflavone acetate. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of alpinumisoflavone acetate involves large-scale extraction from Cudrania tricuspidata, followed by chemical modification. The process is optimized to ensure high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Alpinumisoflavone acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens, under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions include various derivatives of alpinumisoflavone acetate, each with unique pharmacological properties .

Comparaison Avec Des Composés Similaires

Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.

Daidzein: Known for its estrogenic and anti-inflammatory effects.

Biochanin A: Exhibits similar pharmacological activities, including anticancer and neuroprotective effects

Uniqueness: Alpinumisoflavone acetate stands out due to its enhanced lipophilicity, which increases its affinity for cell membranes and enhances its biological activities. This unique property makes it a promising candidate for further pharmacological investigations and therapeutic applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] } | |

Numéro CAS |

86989-18-6 |

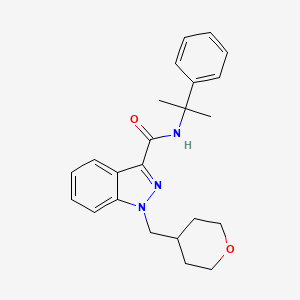

Formule moléculaire |

C22H18O6 |

Poids moléculaire |

378.38 |

Nom IUPAC |

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |

InChI |

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |

Clé InChI |

UGAJYYNANGVRBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

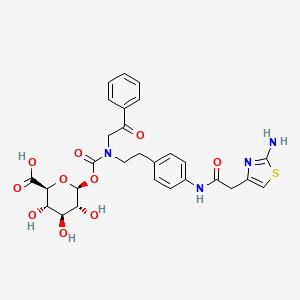

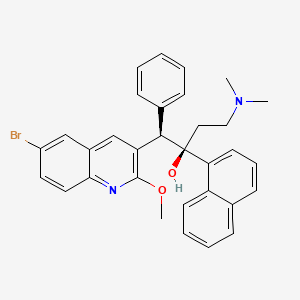

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)

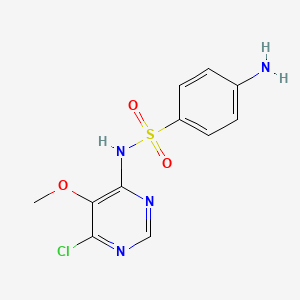

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)